

An In-depth Technical Guide to Caspofungin-d4: Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and synthesis of **Caspofungin-d4**, a deuterated analog of the potent antifungal agent Caspofungin. This document is intended for researchers, scientists, and professionals involved in drug development and analysis who require a comprehensive understanding of this stable isotopelabeled internal standard.

Chemical Structure of Caspofungin-d4

Caspofungin-d4 is a semi-synthetic lipopeptide and a member of the echinocandin class of antifungal drugs.[1] It is a deuterated form of Caspofungin, specifically labeled with four deuterium atoms on the ethylamino side chain. This isotopic labeling makes it an ideal internal standard for the quantification of Caspofungin in biological matrices using mass spectrometry-based assays.[2]

The formal name for **Caspofungin-d4** diacetate is 1-[(4R,5S)-5-[(2-aminoethyl-1,1,2,2-d4)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-pneumocandin B0, diacetate.[2]

Below is a two-dimensional representation of the chemical structure of **Caspofungin-d4**.

Caspofungin-d4 Chemical Structure

Caption: Chemical structure of Caspofungin-d4.



Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of **Caspofungin-d4** diacetate.

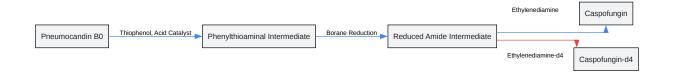
| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C52H84D4N10O15 • 2C2H4O2 | [2] |
| Formula Weight | 1217.5 g/mol | [2] |
| Purity | ≥99% deuterated forms (d1-d4) | [2] |
| Appearance | A solid | [2] |
| Solubility | Slightly soluble in methanol and water (with heating) | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years | [2] |

Synthesis Pathway of Caspofungin

Caspofungin is prepared via a semi-synthetic route starting from pneumocandin B0, a natural product obtained from the fermentation of the fungus Glarea lozoyensis.[3] The synthesis of Caspofungin from pneumocandin B0 is a three-step process that involves the stereoselective formation of a phenylthioaminal, a chemoselective borane reduction of a primary amide, and a stereoselective substitution with ethylenediamine.[3][4] The synthesis of the deuterated analog, Caspofungin-d4, would follow a similar pathway, utilizing deuterated ethylenediamine in the final step.

The overall synthesis pathway is depicted in the following diagram:





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Caption: Semi-synthesis of Caspofungin and Caspofungin-d4 from Pneumocandin B0.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of Caspofungin from pneumocandin B0. The synthesis of **Caspofungin-d4** would require the substitution of ethylenediamine with its deuterated counterpart in the final step.

Step 1: Formation of the Phenylthioaminal Intermediate

This step involves the reaction of the hemiaminal moiety of pneumocandin B0 with thiophenol under acidic conditions to stereoselectively form a phenylthioaminal intermediate.[3]

Protocol:

- Dissolve pneumocandin B0 in a suitable organic solvent (e.g., tetrahydrofuran).
- Add thiophenol to the solution.
- Introduce an acid catalyst (e.g., a sulfonic acid resin) to the reaction mixture.
- Stir the reaction at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
- Upon completion, filter the reaction mixture to remove the catalyst.
- Purify the resulting phenylthioaminal intermediate using chromatographic techniques.

Step 2: Chemoselective Reduction of the Primary Amide



This step involves the selective reduction of the primary amide in the presence of other amide functionalities within the molecule using a borane reagent.[3]

Protocol:

- Dissolve the phenylthioaminal intermediate in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
- Cool the solution to a low temperature (e.g., -10 to 0 °C).[5]
- Slowly add a borane reducing agent (e.g., borane-tetrahydrofuran complex) to the reaction mixture.
- Maintain the reaction at a low temperature and monitor its progress by HPLC.
- Once the reaction is complete, quench the excess borane by the careful addition of a suitable reagent (e.g., methanol).
- Work up the reaction mixture to isolate the reduced amide intermediate.

Step 3: Synthesis of Caspofungin (or Caspofungin-d4)

The final step is the stereoselective substitution of the phenylthio group with ethylenediamine (or ethylenediamine-d4 for the synthesis of **Caspofungin-d4**) to yield the final product.[3]

Protocol:

- Dissolve the reduced amide intermediate in a suitable solvent.
- Add an excess of ethylenediamine (or ethylenediamine-d4).
- Heat the reaction mixture to facilitate the substitution reaction.
- Monitor the formation of Caspofungin (or Caspofungin-d4) by HPLC.
- Upon completion, cool the reaction mixture and purify the final product using preparative chromatography.

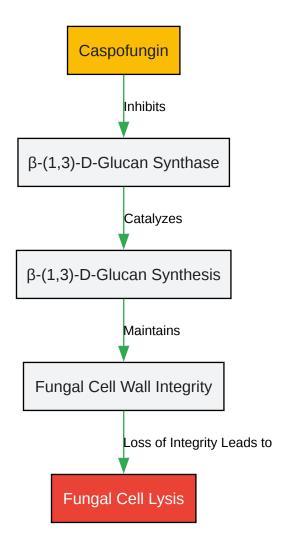


 The final product can be isolated as its acetate salt by precipitation from a solution containing acetic acid.

Mechanism of Action

Caspofungin, and by extension **Caspofungin-d4**, exerts its antifungal activity by inhibiting the synthesis of β -(1,3)-D-glucan, an essential component of the fungal cell wall.[6] This inhibition is achieved through the non-competitive inhibition of the enzyme β -(1,3)-D-glucan synthase.[6] Since mammalian cells lack a cell wall and this specific enzyme, Caspofungin exhibits selective toxicity towards fungal cells.

The following diagram illustrates the mechanism of action of Caspofungin.



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Caption: Mechanism of action of Caspofungin.

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